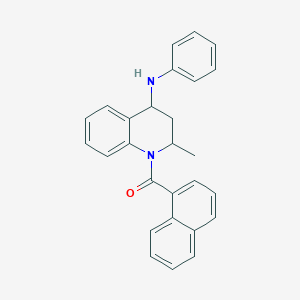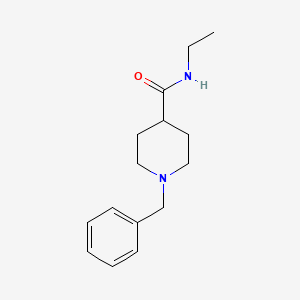![molecular formula C14H20N2OS B5231604 2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research. This compound is known for its unique biochemical and physiological properties, making it a valuable tool for various applications in the field of biochemistry and pharmacology.
Mechanism of Action
DPC acts as a reversible inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the catalytic residue of the enzyme, thereby blocking its activity. The inhibition of protease activity by DPC has been shown to have a significant impact on various physiological processes, including cancer metastasis, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have a neuroprotective effect by inhibiting the activity of proteases involved in the degradation of neuronal proteins.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using DPC in lab experiments is its high specificity towards proteases. It also has a reversible mechanism of action, making it a valuable tool for studying the function of various enzymes. However, DPC has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for the use of DPC in scientific research. One of the areas of interest is the development of DPC-based inhibitors for the treatment of various diseases, including cancer and neurodegeneration. Another area of interest is the use of DPC in the study of protease activity in complex biological systems, such as the extracellular matrix. Further research is also needed to explore the potential of DPC as a tool for the study of enzyme function and regulation.
Conclusion:
In conclusion, DPC is a valuable tool for scientific research due to its unique biochemical and physiological properties. Its high specificity towards proteases and reversible mechanism of action make it a valuable tool for studying the function of various enzymes. DPC has significant potential for the development of novel therapeutics for the treatment of various diseases, including cancer and neurodegeneration. Further research is needed to explore the full potential of DPC in scientific research.
Synthesis Methods
The synthesis of DPC involves the reaction of N-(2-phenylethyl)thiourea with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields DPC as a white crystalline solid with a melting point of 121-123°C.
Scientific Research Applications
DPC has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of various proteases, such as cathepsin B, H, and L, which play a crucial role in the degradation of extracellular matrix proteins. DPC has also been used to study the function of serine proteases, such as trypsin and chymotrypsin, which are involved in various physiological processes, including blood coagulation and digestion.
properties
IUPAC Name |
2,2-dimethyl-N-(2-phenylethylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)12(17)16-13(18)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWKOHVYHAYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)





![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)